5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Descripción
Propiedades
Número CAS |
1207033-04-2 |
|---|---|
Fórmula molecular |
C25H16BrN5O2 |
Peso molecular |
498.34 |
Nombre IUPAC |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-8-3-7-17(13-18)24-27-23(33-29-24)15-30-11-12-31-22(25(30)32)14-21(28-31)20-10-4-6-16-5-1-2-9-19(16)20/h1-14H,15H2 |
Clave InChI |
KCGROWQIYPZSOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC(=CC=C6)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
The compound 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyrazolo[1,5-a]pyrazin core along with a bromophenyl and naphthalene moiety. The specific arrangement of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H19BrN4O3 |
| Molecular Weight | 535.42 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail specific findings related to this compound.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds with the oxadiazole ring have been noted for their effectiveness against various bacterial strains. The presence of the bromine substituent in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy compared to non-brominated analogs .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrazin derivatives has been explored in several studies. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, a related study demonstrated that pyrazolo[1,5-a]pyrazin derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and A549, suggesting that our compound may share similar properties .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in signal transduction pathways. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions through agonistic or antagonistic actions .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study investigating various oxadiazole derivatives reported that certain compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogens like bromine was linked to enhanced antimicrobial action .
- Cytotoxicity Assays : In vitro studies assessing the cytotoxic effects of related pyrazolo compounds revealed significant cell death in cancer cell lines at micromolar concentrations. The findings suggest that our compound could similarly affect tumor cells by promoting apoptosis or inhibiting cell cycle progression .
- Pharmacokinetic Properties : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on structurally similar compounds indicate favorable absorption and distribution characteristics, which may also apply to our compound due to its lipophilic nature associated with the naphthalene moiety .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its bioactive properties. Research indicates that derivatives containing oxadiazole rings exhibit significant anticancer activity. For instance, studies have demonstrated that structurally similar compounds can induce apoptosis in cancer cells by activating caspases and modulating p53 protein levels.
Anticancer Activity
Recent investigations into the anticancer properties of similar oxadiazole derivatives have yielded promising results:
- Mechanism of Action : Induction of apoptosis through caspase activation.
- IC50 Values : Comparative studies have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 2: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one | MCF-7 | TBD |
| Oxadiazole Derivative | HCT-116 | 0.19 |
| Doxorubicin | MCF-7 | 1.93 |
Antimicrobial Properties
Apart from its anticancer potential, the compound is also being investigated for antimicrobial activity. The oxadiazole moiety has been linked to enhanced antimicrobial effects against various pathogens.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of similar oxadiazole derivatives:
- The compounds were tested against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited significant growth inhibition.
Biological Research
The compound is under evaluation for its potential in biological research as a bioactive molecule with possible applications in drug development targeting specific enzymes or receptors.
Mechanism of Action in Biological Systems
The interaction with molecular targets such as enzymes or DNA can lead to inhibition or modulation of biological processes. This property makes it a candidate for further exploration in drug design.
Industrial Applications
In addition to its pharmaceutical potential, the compound may find applications in materials science. Its unique structural features could be leveraged in the development of new materials with specific properties such as enhanced stability or reactivity.
Potential Uses in Material Science
Research is ongoing to explore the use of this compound in developing polymers or coatings that benefit from its distinctive chemical properties.
Comparación Con Compuestos Similares
Substituent Effects on Physicochemical Properties
- Bromine Position : The 3-bromophenyl group in the target compound (vs. 4-bromophenyl in ) may alter electronic properties and binding interactions. Halogen atoms at meta positions can enhance selectivity in enzyme active sites .
- Naphthalenyl vs. Smaller Aromatics : The naphthalen-1-yl group in the target compound increases hydrophobicity and molecular weight compared to phenyl or methylphenyl substituents (e.g., and ). This could improve membrane permeability but reduce solubility .
Q & A
Q. What are the typical synthetic routes for preparing this compound?
The synthesis involves multi-step organic reactions, including oxadiazole ring formation and coupling with pyrazolo intermediates. Key steps include:
- Cyclization of precursors to form the 1,2,4-oxadiazole ring under reflux conditions (e.g., using acetic acid as solvent) .
- Alkylation of the pyrazolo[1,5-a]pyrazinone core with the oxadiazole-containing intermediate . Purification via column chromatography or HPLC ensures high yield (>60%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 526.08 vs. calculated 526.03) .
- HPLC : Purity assessment (≥98% by reverse-phase C18 column) .
- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between oxadiazole and pyrazolo rings) .
Q. What initial biological assays are recommended for activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) at concentrations 1–50 µM to assess IC₅₀ values .
- Cytotoxicity screening : Use cancer cell lines (e.g., A549, MCF-7) with MTT assays .
- Solubility testing : Measure in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization efficiency .
- Catalyst screening : Pd/C or CuI improves coupling reactions (yield increase from 45% to 72%) .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Workflow automation : Use flow chemistry for reproducible oxadiazole synthesis .
Q. What computational strategies predict the compound’s target interactions?
- Molecular docking : Simulate binding to kinase ATP-binding pockets (e.g., VEGFR2, PDB ID: 4ASD) using AutoDock Vina .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations (e.g., RMSD < 2.0 Å) .
- QSAR modeling : Correlate substituent electronegativity (e.g., bromophenyl vs. chlorophenyl) with IC₅₀ values .
Q. How can structural contradictions in biological activity data be resolved?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to identify degradation products affecting potency .
- Crystal structure analysis : Resolve conformational flexibility impacting binding (e.g., oxadiazole ring torsion angles) .
Q. What strategies enhance selectivity for specific biological targets?
- SAR studies : Modify the naphthalen-1-yl group to reduce off-target effects (e.g., replace with pyridinyl for kinase selectivity) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce toxicity .
- Co-crystallization : Validate binding modes with target proteins (e.g., VEGFR2) to guide rational design .
Q. How do physicochemical properties influence in vivo efficacy?
- LogP optimization : Aim for 2.5–3.5 (measured via shake-flask method) to balance membrane permeability and solubility .
- Stability under physiological pH : Use accelerated degradation studies (pH 1–9) to identify labile functional groups .
- Plasma protein binding : Measure via ultrafiltration (e.g., >90% binding correlates with reduced free drug concentration) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
